![molecular formula C13H15O4- B14411787 2-[(2,2-Dimethylpropoxy)carbonyl]benzoate CAS No. 83646-70-2](/img/structure/B14411787.png)
2-[(2,2-Dimethylpropoxy)carbonyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,2-Dimethylpropoxy)carbonyl]benzoate: is an organic compound that belongs to the class of esters Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dimethylpropoxy)carbonyl]benzoate typically involves the esterification reaction between benzoic acid and 2,2-dimethylpropyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:
C6H5COOH+(CH3)3COH→C6H5COOCH2C(CH3)3+H2O
The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to enhance the efficiency of the process and reduce the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester under acidic or basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Applications De Recherche Scientifique
2-[(2,2-Dimethylpropoxy)carbonyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a prodrug for targeted delivery.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(2,2-Dimethylpropoxy)carbonyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ester group can undergo hydrolysis to release the active benzoic acid moiety, which can then exert its effects through various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: Another ester of benzoic acid, commonly used in fragrances and flavorings.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, also used in fragrances.
Isopropyl benzoate: Features an isopropyl group, used in various industrial applications.
Uniqueness
2-[(2,2-Dimethylpropoxy)carbonyl]benzoate is unique due to the presence of the 2,2-dimethylpropoxy group, which imparts distinct physical and chemical properties compared to other benzoate esters
Propriétés
Numéro CAS |
83646-70-2 |
|---|---|
Formule moléculaire |
C13H15O4- |
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
2-(2,2-dimethylpropoxycarbonyl)benzoate |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)8-17-12(16)10-7-5-4-6-9(10)11(14)15/h4-7H,8H2,1-3H3,(H,14,15)/p-1 |
Clé InChI |
FSEWDIPTRJFLRS-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


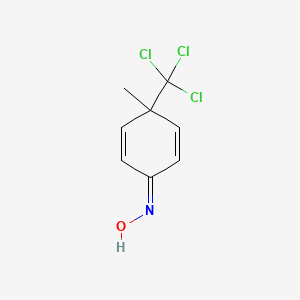
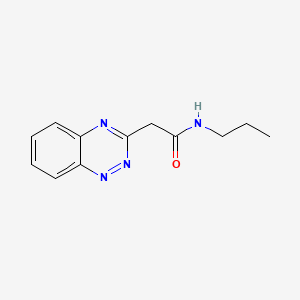
![1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione](/img/structure/B14411719.png)
![1,3-Diborabicyclo[1.1.1]pentane](/img/structure/B14411723.png)
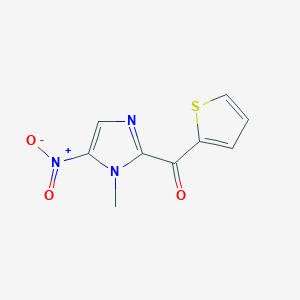
![2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene](/img/structure/B14411745.png)
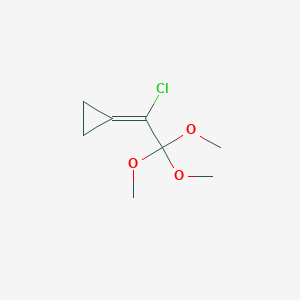
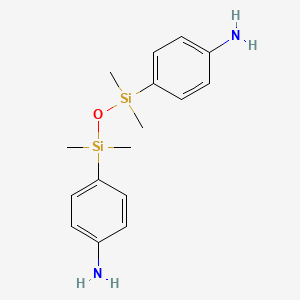


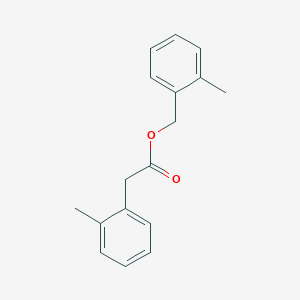
![1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one](/img/structure/B14411789.png)
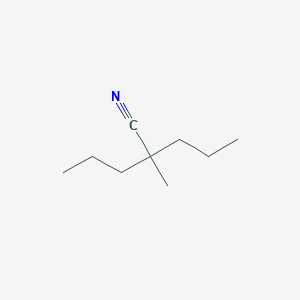
![8,8-Dimethylspiro[4.5]decane-6,10-dione](/img/structure/B14411791.png)
